(S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone

Catalog No.
S1501168
CAS No.
168297-84-5
M.F
C11H13NO2
M. Wt
191.23 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone

CAS Number

168297-84-5

Product Name

(S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone

IUPAC Name

(4S)-5,5-dimethyl-4-phenyl-1,3-oxazolidin-2-one

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

InChI

InChI=1S/C11H13NO2/c1-11(2)9(12-10(13)14-11)8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H,12,13)/t9-/m0/s1

InChI Key

HSQRCAULDOQKPF-VIFPVBQESA-N

SMILES

CC1(C(NC(=O)O1)C2=CC=CC=C2)C

Canonical SMILES

CC1(C(NC(=O)O1)C2=CC=CC=C2)C

Isomeric SMILES

CC1([C@@H](NC(=O)O1)C2=CC=CC=C2)C

Chiral Auxiliary and Resolving Agent

(S)-PhDMDO serves as a versatile chiral auxiliary and resolving agent due to its unique properties:

  • Chirality: It possesses a single stereocenter, designated as (S), allowing it to control the stereochemistry of newly formed bonds during organic reactions. This enables the synthesis of enantiomerically pure compounds, crucial in drug development and other applications where specific spatial arrangements of atoms are essential for function [].
  • Nucleophilicity: The presence of a nitrogen atom with a lone pair of electrons makes (S)-PhDMDO a nucleophile, readily reacting with various electrophiles to form new carbon-carbon bonds. This property allows its incorporation into various organic molecules, transferring its chirality to the newly formed product [].
  • Acidity: The oxazolidinone ring of (S)-PhDMDO exhibits weak acidity, enabling its removal under specific conditions without affecting the rest of the molecule. This allows chemists to control the final product's stereochemistry and functionalities [].

These combined properties make (S)-PhDMDO a powerful tool for researchers to achieve asymmetric synthesis, where the desired product is formed with a specific chirality.

Applications in Asymmetric Synthesis

(S)-PhDMDO finds diverse applications in asymmetric synthesis, including:

  • Synthesis of chiral alcohols and amines: By reacting (S)-PhDMDO with various carbonyl compounds, followed by selective removal of the auxiliary, researchers can obtain enantiomerically pure alcohols and amines, essential building blocks for numerous pharmaceuticals and natural products [, ].
  • Preparation of chiral α-amino acids: (S)-PhDMDO has been employed in the synthesis of non-natural α-amino acids, which are crucial components of peptides and proteins with potential therapeutic applications.
  • Asymmetric aldol reactions: This reaction type plays a vital role in constructing complex carbon frameworks. (S)-PhDMDO can be utilized as a chiral auxiliary in aldol reactions, enabling the synthesis of diverse chiral building blocks for various applications.

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(S)-Phenyl superquat

Dates

Modify: 2023-08-15

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